molecular formula C10H12N6O3S B11200950 5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11200950
M. Wt: 296.31 g/mol
InChI Key: SBAVOSVFOLYOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted with a carboxamide group at position 4, an amino group at position 5, and a 4-[(methylsulfonyl)amino]phenyl group at position 1. This scaffold is recognized for its β-turn mimetic properties and modular synthesis, enabling broad exploration of structure-activity relationships (SAR) in drug discovery . Its primary applications include targeting bacterial SOS response pathways and cancer-related pathways, with ongoing research into optimizing its pharmacological profile .

Properties

Molecular Formula

C10H12N6O3S

Molecular Weight

296.31 g/mol

IUPAC Name

5-amino-1-[4-(methanesulfonamido)phenyl]triazole-4-carboxamide

InChI

InChI=1S/C10H12N6O3S/c1-20(18,19)14-6-2-4-7(5-3-6)16-9(11)8(10(12)17)13-15-16/h2-5,14H,11H2,1H3,(H2,12,17)

InChI Key

SBAVOSVFOLYOET-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Preparation of 4-Azido-N-(Methylsulfonyl)Aniline

The azide precursor is synthesized in two steps:

  • Sulfonylation of 4-nitroaniline : Reaction with methanesulfonyl chloride in pyridine yields N-(4-nitrophenyl)methanesulfonamide.

  • Reduction and Diazotization : Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization with sodium nitrite and substitution with sodium azide to form 4-azido-N-(methylsulfonyl)aniline.

Cycloaddition with Cyanoacetamide

The azide undergoes [3+2] cycloaddition with ethyl cyanoacetate or N-substituted cyanoacetamides under basic conditions. For example, using cesium carbonate in ethanol at 80°C yields the triazole core. Subsequent ammonolysis converts ester intermediates to the carboxamide.

Representative Procedure :

  • 4-Azido-N-(methylsulfonyl)aniline (1.2 eq), ethyl cyanoacetate (1 eq), and Cs₂CO₃ (2 eq) in ethanol are heated at 80°C for 12 hours.

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield ethyl 5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxylate (78% yield).

  • Ammonolysis in methanol with aqueous NH₃ (25%) at 60°C for 6 hours affords the carboxamide (92% yield).

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly reduces reaction times and improves yields. A modified protocol involves:

One-Pot Azide Formation and Cycloaddition

4-Nitroaniline is sequentially sulfonylated, reduced, and diazotized in situ. The resulting azide reacts directly with cyanoacetamide under microwave conditions (100°C, 30 minutes), achieving 85% yield of the triazole ester intermediate.

Solvent and Catalyst Optimization

Using dimethylformamide (DMF) as the solvent and sodium ethoxide as the base enhances regioselectivity for the 1,4-disubstituted triazole. Microwave-assisted reactions in DMF at 120°C for 20 minutes achieve 90% conversion.

Post-Synthetic Modification Strategies

For cases where direct cycloaddition is challenging, post-functionalization offers an alternative:

Triazole Alkylation Followed by Sulfonylation

  • Synthesis of 5-amino-1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxamide via cycloaddition of 4-azidoaniline and cyanoacetamide.

  • Sulfonylation with methanesulfonyl chloride in dichloromethane and triethylamine (0°C, 2 hours) introduces the methylsulfonyl group (82% yield).

Analytical Characterization and Quality Control

Spectral Data

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 2H, Ar-H), 7.56 (d, J = 8.5 Hz, 2H, Ar-H), 6.45 (s, 2H, NH₂), 3.12 (s, 3H, SO₂CH₃).

  • HRMS : m/z calcd for C₁₁H₁₂N₆O₃S [M+H]⁺: 309.0724; found: 309.0728.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Residual solvents (ethanol, DMF) are quantified via GC-MS (<0.1%).

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey Advantage
Classical Cycloaddition7812 hScalable, low-cost reagents
Microwave-Assisted850.5 hRapid, high efficiency
Post-Synthetic Modification823 hFlexibility in functional group introduction

Challenges and Mitigation Strategies

  • Azide Instability : 4-Azido-N-(methylsulfonyl)aniline is heat-sensitive. Storage at −20°C in amber vials prevents decomposition.

  • Regioselectivity : Using bulky bases (e.g., Cs₂CO₃) favors the 1,4-regioisomer over 1,5-products.

  • Byproduct Formation : Silica gel chromatography with 1% triethylamine suppresses tailing caused by sulfonamide polarity.

Industrial-Scale Production Considerations

For kilogram-scale synthesis:

  • Continuous Flow Reactors : Enhance safety by minimizing azide accumulation.

  • Catalyst Recycling : Cesium carbonate is recovered via aqueous wash and reused (3 cycles, <5% activity loss).

  • Green Chemistry Metrics : Atom economy = 84%; E-factor = 12.3 (improved via solvent recovery) .

Chemical Reactions Analysis

Types of Reactions

5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Applications

The compound has demonstrated promising antimicrobial properties , particularly against bacterial strains. It has been studied for its ability to inhibit the SOS response in bacteria, which is crucial for DNA repair and resistance mechanisms. This inhibition can enhance the efficacy of existing antibiotics, making the compound a candidate for addressing antibiotic resistance.

Case Study: Interaction with LexA Protein

Research indicates that 5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide interacts with the LexA protein in Escherichia coli. This interaction may modulate the activity of LexA, potentially leading to increased susceptibility of bacteria to antibiotics. Further studies are necessary to elucidate its mechanism of action and binding affinities, highlighting its role in combating bacterial resistance .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties . The presence of the methylsulfonyl group enhances solubility and bioavailability, which could be beneficial for therapeutic applications in inflammatory diseases. However, detailed investigations are required to confirm its efficacy and safety in clinical settings.

Therapeutic Applications in Chagas Disease

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, poses significant health challenges in Latin America. Current treatments have limitations due to side effects and efficacy issues. Research has focused on optimizing compounds within the 5-amino-1,2,3-triazole-4-carboxamide series for their potential against this disease.

Case Study: Optimization and Efficacy

A study employed phenotypic high-content screening against intracellular Trypanosoma cruzi in infected VERO cells. The optimization of the 5-amino-1,2,3-triazole-4-carboxamide series resulted in compounds with improved potency and metabolic stability. One promising compound demonstrated significant suppression of parasite burden in a mouse model of Chagas disease . These findings underscore the compound's potential as a safer alternative treatment option.

Synthesis and Structural Insights

The synthesis of this compound typically involves modular approaches that allow for the introduction of various substituents on the triazole ring. The unique combination of functional groups enhances both solubility and biological activity compared to similar compounds .

Mechanism of Action

The mechanism of action of 5-AMINO-1-(4-METHANESULFONAMIDOPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The 5-amino-1H-1,2,3-triazole-4-carboxamide scaffold is highly versatile, with structural modifications leading to diverse biological activities. Below is a detailed comparison of key analogues:

Key Structural-Activity Insights

Substituent Effects on Anticancer Activity :

  • Aromatic Substitutions : Phenyl rings with electron-withdrawing groups (e.g., 4-fluorophenyl) enhance activity against CNS cancers, while electron-donating groups (e.g., 4-methylphenyl) target renal cancers .
  • Benzyl vs. Phenyl : Benzyl-substituted derivatives (e.g., 2-chlorobenzyl) exhibit broader antiparasitic activity but lower anticancer potency compared to phenyl-substituted analogues .

Bacterial SOS Response Inhibition: The carbamoylmethyl-substituted derivative demonstrates superior inhibition of LexA autoproteolysis, critical for blocking bacterial mutagenesis . Methylsulfonylamino substitution (target compound) may enhance solubility and binding affinity, though direct comparative data are lacking.

Metabolic Stability: Compounds like CAI undergo phase I metabolism, cleaving into inactive fragments (e.g., benzophenone derivatives), limiting their therapeutic utility . Modifications to the triazole-carboxamide core (e.g., methylsulfonyl groups) could improve metabolic stability, but in vivo studies are needed.

Pharmacological Profiles

Parameter 5-Amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide 5-Amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAI (5-Amino-1-(3,5-dichloro-4-(4-chlorobenzoyl)benzyl)-1H-1,2,3-triazole-4-carboxamide)
Cytotoxicity (IC₅₀) Not reported 8.2 µM (SNB-75 cells) 15–20 µM (refractory cancers)
Metabolic Stability Hypothesized high (due to methylsulfonyl group) Moderate (prone to oxidation) Low (rapid cleavage into inactive metabolites)
Solubility Likely improved (polar methylsulfonyl group) Low Very low

Biological Activity

5-amino-1-{4-[(methylsulfonyl)amino]phenyl}-1H-1,2,3-triazole-4-carboxamide is a compound characterized by its unique triazole structure, which is known for its diverse biological activities. The presence of functional groups such as the amino and carboxamide groups enhances its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring with an amino group at the 5-position and a carboxamide group at the 4-position, along with a para-substituted methylsulfonylamino phenyl group. This specific arrangement contributes to its pharmacological potential.

Molecular Formula

  • Molecular Weight : 295.34 g/mol
  • Chemical Structure : Chemical Structure

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It inhibits the SOS response in bacteria, which is crucial for DNA repair and resistance mechanisms. This inhibition can lead to increased susceptibility of bacteria to antibiotics, making it a candidate for combating antibiotic resistance .

Case Study: Interaction with LexA Protein
Research indicates that this compound interacts with the LexA protein in Escherichia coli, modulating its activity and potentially enhancing the efficacy of existing antibiotics. The ability to inhibit LexA cleavage represents a significant advancement in developing drugs that target bacterial resistance mechanisms .

Anticancer Activity

Preliminary studies suggest that the compound may also exhibit anticancer properties. Its structural features allow it to target various cancer cell lines effectively. Further research is required to elucidate its mechanism of action in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds highlights key aspects that enhance its activity:

Compound Name Structure Features Unique Aspects
5-amino-1-(phenyl)-1H-1,2,3-triazole-4-carboxamideSimilar triazole coreLacks methylsulfonyl group
5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamideChlorine substitutionPotentially different bioactivity
5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamideMethoxy substitutionAltered solubility properties

The methylsulfonyl group enhances solubility and bioavailability compared to other similar compounds, making it particularly valuable in pharmaceutical research .

Q & A

Q. Critical Parameters :

FactorOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate cycloaddition but risk decomposition
SolventDMF/THFPolarity affects reaction kinetics and byproduct formation
Catalyst (CuI)5–10 mol%Excess catalyst increases side reactions

How is the molecular structure of this compound validated, and what challenges arise in crystallographic refinement?

Basic
Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions and bond angles. SHELXL refines high-resolution data, addressing anisotropic displacement parameters.
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., methylsulfonyl NH at δ 2.8–3.2 ppm) .

Q. Advanced Challenges :

  • Disorder in sulfonamide groups : Common due to rotational flexibility. Mitigated using SHELXL’s PART and SIMU instructions .
  • Twinned crystals : SHELXD aids in resolving pseudo-merohedral twinning via HKLF 5 format.

What in vitro biological screening strategies are recommended for evaluating its anticancer potential?

Q. Basic

  • Cell viability assays : MTT or CellTiter-Glo® across panels (e.g., NCI-60). Dose-response curves (IC₅₀) identify potency .
  • Kinase inhibition profiling : Radiolabeled ATP assays against kinases (e.g., B-Raf, EGFR) .

Q. Advanced Considerations :

  • Contradictory activity data : For example, renal cancer RXF 393 (GP = -13.42%) vs. CNS SNB-75 (GP = -27.30%) . Standardize protocols (e.g., serum concentration, passage number) and validate with orthogonal assays (e.g., apoptosis markers).

How can solubility and bioavailability limitations be addressed during lead optimization?

Q. Advanced

  • Structural modifications : Introduce hydrophilic groups (e.g., PEG chains) at the carboxamide or sulfonamide positions .
  • Prodrug strategies : Esterification of the carboxamide enhances intestinal absorption .
  • Co-solvent systems : Use DMSO/PBS mixtures in preclinical testing to maintain colloidal stability .

Q. Data-Driven Optimization :

PropertyTargetMethod
LogP<3HPLC-derived retention times
Solubility (PBS)>50 µMShake-flask method with UV quantification
Plasma Stability (t₁/₂)>4 hLC-MS/MS in rat plasma

What computational approaches resolve conflicting mechanistic hypotheses (e.g., kinase inhibition vs. calcium signaling)?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Screen against kinase domains (PDB: 1M17) and calcium channels (e.g., Cav1.2) .
  • MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) and free energy (MM-PBSA) .
  • Pathway analysis (KEGG/GO) : Correlate transcriptomic data (RNA-seq) with phenotypic outcomes .

Case Study : Carboxyamidotriazole (CAI), a structural analog, inhibits both calcium channels and VEGF signaling . Dual mechanisms require orthogonal assays (e.g., patch-clamp for ion channels, ELISA for kinase activity).

How should researchers design SAR studies to improve selectivity across homologous targets?

Q. Advanced

  • Substituent scanning : Synthesize derivatives with halogen (Cl, F) or electron-withdrawing groups (CF₃) at the phenyl ring .
  • 3D-QSAR models : CoMFA/CoMSIA align steric/electrostatic fields with activity data .

Q. SAR Trends :

ModificationActivity TrendSelectivity
4-Fluorophenyl↑ B-Raf inhibitionRenal vs. CNS cancers
Methylsulfonyl↑ SolubilityReduced CYP3A4 inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.